molecular formula C21H23N5O2 B2834472 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide CAS No. 1006860-16-7

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2834472
CAS No.: 1006860-16-7
M. Wt: 377.448
InChI Key: UFRNIAYNOACMLW-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that features a pyrazole ring, a cyclopentapyrimidine core, and an acetamide group

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-13-7-9-16(10-8-13)22-19(27)12-25-20(28)17-5-4-6-18(17)23-21(25)26-15(3)11-14(2)24-26/h7-11H,4-6,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRNIAYNOACMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine derivatives under acidic or basic conditions.

    Construction of the cyclopentapyrimidine core: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

    Attachment of the acetamide group: This is usually done through acylation reactions, where the amine group is reacted with an acyl chloride or anhydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Synthetic Pathways

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent studies emphasize the use of pyrazole carboxaldehydes as versatile precursors for constructing complex heterocycles .

Key Synthetic Steps:

  • Formation of Pyrazole Ring : Using appropriate aldehydes and hydrazines.
  • Cyclization : The formation of the cyclopenta[d]pyrimidine framework through cyclization reactions.
  • Acetylation : Introducing the acetamide functionality via acylation reactions.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines including human hepatocellular carcinoma (HEPG2) and breast adenocarcinoma (MCF7) cells .

Other Pharmacological Activities

Beyond anticancer properties, compounds related to this scaffold have been investigated for their potential as:

  • Anti-inflammatory agents
  • CNS agents
  • Antimicrobial agents

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazolo[1,5-a]pyrimidine derivatives, one compound demonstrated an IC50 value of 23 µM against MCF7 cells. This indicates moderate activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of synthesized pyrazolo derivatives revealed promising results against various bacterial strains. The study highlighted structural modifications that enhanced activity against resistant strains .

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring and the cyclopentapyrimidine core can interact with enzyme active sites or receptor binding sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar compounds include:

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring but lacks the cyclopentapyrimidine core.

    [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride: This compound has a similar pyrazole ring but differs in the side chain and functional groups.

    3,6-di(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: This compound has a similar pyrazole ring but features a tetrazine core instead of a cyclopentapyrimidine core.

The uniqueness of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide lies in its combination of the pyrazole ring, cyclopentapyrimidine core, and acetamide group, which provides a distinct set of chemical and biological properties.

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Structural Characteristics

The molecular structure of the compound includes:

  • A pyrazole moiety which is known for its diverse biological activities.
  • A cyclopenta[d]pyrimidine ring that contributes to its pharmacological properties.
  • An N-(4-methylphenyl)acetamide substituent that may enhance its interaction with biological targets.

The molecular formula is C19H22N4OC_{19}H_{22}N_4O with a molecular weight of approximately 318.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the cyclopenta[d]pyrimidine core through cyclization reactions.
  • Introduction of the pyrazole group via condensation reactions.
  • Acetylation to form the final acetamide derivative.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • The presence of the pyrazole moiety has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound NameActivityReference
2-Pyrazolyl derivativesModerate to high antibacterial activity
Cyclopenta[d]pyrimidinesAntifungal and antibacterial effects

Anticancer Potential

Preliminary investigations suggest that derivatives of this compound may possess anticancer properties by inhibiting specific cancer cell lines. The mechanism of action could involve:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key enzymes involved in tumor growth.

Enzyme Inhibition

Research indicates that compounds similar to this one can act as inhibitors of various enzymes, including:

  • Phospholipase A2 : Inhibition may lead to reduced inflammatory responses, making it a candidate for anti-inflammatory therapies .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study demonstrated that a compound structurally related to our target exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µM .
  • Enzyme Interaction Studies : Another investigation focused on enzyme inhibition profiles indicated that modifications on the pyrazole ring could enhance binding affinity to phospholipase enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound?

The synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors and coupling reactions. For example, pyrazolo[3,4-d]pyrimidine cores can be formed via cyclocondensation of 3,5-dimethylpyrazole derivatives with chlorophenyl intermediates under reflux conditions. Subsequent acetamide coupling with 4-methylphenylamine is performed using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Optimization of reaction conditions (solvent, temperature) is critical to minimize byproducts.

Q. How can researchers confirm the structural identity and purity of the compound?

Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques), High-Resolution Mass Spectrometry (HRMS) , and Infrared (IR) Spectroscopy to verify functional groups (e.g., carbonyl at ~1700 cm⁻¹). Purity is assessed via HPLC (>95%) and melting point analysis . X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Begin with cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., NCI-H460) at concentrations ranging from 0.1–100 µM. Parallel testing in non-cancerous cell lines (e.g., HEK293) evaluates selectivity. Enzymatic assays targeting kinases or cyclooxygenases (COX-1/2) can elucidate mechanistic pathways . Include positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. How can reaction conditions be optimized for intermediates like the pyrazolo-pyrimidine core?

Systematic variation of base (e.g., K₂CO₃ vs. Et₃N), temperature (25–120°C), and reaction time (2–24 hrs) is essential. For example, Appel salt reactions with aminopyridines show higher yields with 2-aminopyridine derivatives at 60°C in acetonitrile . Use Design of Experiments (DoE) to identify critical parameters and interactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

Cross-validate findings using multiple assay formats (e.g., ATP-based vs. resazurin assays) and cell lines (e.g., NCI-H460 vs. MCF-7). Investigate batch-to-batch purity via LC-MS and confirm solubility/DMSO stability. For example, discrepancies in IC₃₀ values may arise from compound aggregation or assay interference . Meta-analyses of SAR for analogs (e.g., fluorophenyl vs. methylphenyl substitutions) can clarify trends .

Q. How to establish structure-activity relationships (SAR) for this compound?

Synthesize derivatives with systematic modifications:

  • Pyrazole ring : Vary methyl groups at positions 3 and 5.
  • Acetamide moiety : Replace 4-methylphenyl with halogenated or methoxy-substituted aryl groups.
  • Cyclopenta[d]pyrimidine core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 4. Test these analogs in parallel bioassays and analyze trends using QSAR models or molecular docking (e.g., AutoDock Vina) against targets like EGFR or COX-2 .

Q. What computational methods predict metabolic stability and toxicity?

Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 interactions, hepatotoxicity, and Ames test outcomes. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to off-target proteins (e.g., hERG channel). Experimental validation via microsomal stability assays (human liver microsomes) confirms in silico predictions .

Methodological Considerations

Q. How to address low solubility in biological assays?

Optimize solvent systems using co-solvents (e.g., PEG-400, Cremophor EL) or formulate as nanoparticles via solvent evaporation or high-pressure homogenization . Measure solubility via shake-flask method and confirm stability using dynamic light scattering (DLS) .

Q. What techniques characterize degradation products under stress conditions?

Perform forced degradation studies (acid/base hydrolysis, thermal, oxidative) and analyze products via LC-MS/MS . Fragment ion patterns (MS²) and retention times help identify degradation pathways. Stability-indicating HPLC methods with photodiode array (PDA) detection are critical .

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